Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

Researchers needing a stable, soluble 3-aminopyrazole building block often face inconsistent coupling yields with the free base. This hydrochloride salt addresses that: • Enhanced aqueous solubility ensures complete dissolution in DMF/DMSO for high-yield Chan-Lam couplings. • Dual diversification handles: 3-amino group for pyrazolo[1,5-a]pyrimidine formation; ethyl ester for amidation or hydrolysis. • High initial purity (≥97%) minimizes side reactions in kinase inhibitor, macrocycle, and PROTAC synthesis. Supplied with consistent quality and reliable global logistics.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
CAS No. 1042152-58-8
Cat. No. B6342979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride
CAS1042152-58-8
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC(=N1)N.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H
InChIKeyAXPCUNLVFHHMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Hydrochloride: A Strategic Building Block for Medicinal Chemistry and Kinase Inhibitor Development


Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride (CAS 1042152-58-8) is a heterocyclic building block belonging to the 3-aminopyrazole class . It is supplied as the hydrochloride salt, enhancing its stability and solubility in aqueous and polar organic media, and serves as a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors . The compound features a reactive 3-amino substituent on the pyrazole ring and an ethyl acetate side chain, providing two distinct vectors for chemical diversification .

Why Generic Substitution of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Hydrochloride is Not a Viable Option for Rigorous Research Programs


In-class compounds such as the free base (CAS 895571-89-8) or the 4-amino isomer cannot be substituted for this specific hydrochloride salt without compromising experimental outcomes . The hydrochloride counterion provides enhanced aqueous solubility and superior long-term storage stability, which are critical for reproducible synthesis and biological assays . Furthermore, the 3-amino substitution pattern on the pyrazole ring is essential for generating the 1-substituted-3-aminopyrazole motif found in numerous potent kinase inhibitors; the 4-amino isomer yields a different spatial orientation of the amino group, leading to divergent biological activities [1]. The ethyl ester functionality also offers a unique reactivity profile compared to the free carboxylic acid analog.

Quantitative Evidence for Prioritizing Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Hydrochloride Over Analogs in Procurement Decisions


Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Compared to Free Base

The hydrochloride salt form of this compound demonstrates improved aqueous solubility and ease of handling relative to its free base counterpart. The free base (CAS 895571-89-8) is a solid with limited water solubility , whereas hydrochloride salts of aminopyrazoles are generally highly soluble in water and DMF, facilitating reactions in polar media and improving purification workflows . This salt form also confers greater stability during long-term storage, reducing the risk of decomposition and ensuring consistent performance in multi-step syntheses .

Medicinal Chemistry Organic Synthesis Salt Selection

3-Amino Substitution Pattern is Essential for Kinase Inhibitor Pharmacophore Generation

The 3-amino group on the pyrazole ring is a critical pharmacophoric element in numerous kinase inhibitors, particularly those targeting CDK2/cyclin A and GSK-3 [1]. 3-Aminopyrazole-based inhibitors have demonstrated potent in vitro activity, with lead compounds such as PNU-292137 exhibiting an IC50 of 37 nM against CDK2/cyclin A [2]. The 4-amino isomer does not engage the ATP-binding pocket of kinases in the same manner, resulting in significantly reduced or abolished inhibitory activity [3]. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride provides a direct entry point for constructing this validated pharmacophore.

Kinase Inhibition Anticancer Medicinal Chemistry

High Purity Specification (≥98%) Supports Reproducible Synthetic Transformations

The target compound is commercially available with a guaranteed purity of NLT 98% from established suppliers . In contrast, the free base is often supplied at lower purity (e.g., 95%) . Higher initial purity minimizes the presence of regioisomeric or other impurities that could compromise the yield and selectivity of subsequent reactions, such as Chan-Lam couplings or alkylations used to generate 1-substituted-3-aminopyrazoles [1]. This is particularly important when the compound is used as a key intermediate in multi-step syntheses where impurities can accumulate and lower overall yields.

Quality Control Chemical Synthesis Procurement

Ethyl Ester Moiety Enables Controlled Diversification Relative to Carboxylic Acid Analogs

The ethyl ester group in the target compound serves as a masked carboxylic acid, allowing for selective manipulation of the amino functionality before deprotection . This contrasts with the free carboxylic acid analog, 3-amino-1H-pyrazole-1-acetic acid (CAS 1006319-29-4), which is more polar and may interfere with certain coupling reactions or require additional protecting group steps [1]. The ester can be hydrolyzed quantitatively (typically >95% yield) under mild basic conditions to liberate the carboxylic acid on demand, or it can be directly converted to amides via aminolysis [2]. This orthogonal reactivity provides greater flexibility in synthetic route design.

Organic Synthesis Protecting Group Strategy Amide Bond Formation

High-Impact Research and Development Applications for Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Hydrochloride


Synthesis of 1-Substituted-3-aminopyrazole Kinase Inhibitors via Chan-Lam Coupling

The hydrochloride salt is an ideal starting material for Chan-Lam coupling reactions with aryl boronic acids to generate 1-aryl-3-aminopyrazoles, a key step in the synthesis of CDK and GSK-3 inhibitors [1]. The enhanced solubility of the salt in polar solvents like DMF or DMSO ensures complete dissolution and high coupling yields, while the high initial purity minimizes side reactions .

Construction of Pyrazolo[1,5-a]pyrimidine Scaffolds for Anticancer Drug Discovery

The 3-amino group serves as a nucleophile in condensation reactions with β-diketones or β-ketoesters to form pyrazolo[1,5-a]pyrimidines, a privileged scaffold in oncology [2]. The ethyl ester handle remains intact during these cyclizations, allowing for subsequent diversification via amide bond formation or hydrolysis to the acid for bioconjugation.

Preparation of Aminopyrazole-Derived Macrocyclic Kinase Inhibitors

The compound's bifunctional nature—an amino group and an ester—makes it a versatile building block for macrocycle synthesis. The 3-aminopyrazole core can act as a hinge-binding motif in macrocyclic kinase inhibitors targeting BMPR2 or PCTAIRE kinases [3]. The ester can be hydrolyzed post-macrocyclization to introduce a carboxylic acid for further functionalization or to improve physicochemical properties.

Synthesis of PROTACs and Bifunctional Degraders

The ethyl ester group can be converted to a carboxylic acid and coupled to an E3 ligase ligand (e.g., VHL or CRBN binders) to generate PROTACs (proteolysis-targeting chimeras) that degrade specific kinases [4]. The 3-aminopyrazole core retains its ability to bind the kinase target, while the ester-derived linker provides the necessary spacing for ternary complex formation.

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